Delta-Valerolactone

Ring-Opening Polymerization Kinetics Mechanism

Delta-Valerolactone (δ-VL, CAS 542-28-9) is a six-membered, unsubstituted cyclic ester (lactone) that serves as a versatile monomer for the synthesis of aliphatic polyesters via ring-opening polymerization (ROP). As a δ-lactone, it exhibits a ring strain that is intermediate between the more highly strained ε-caprolactone (seven-membered) and the nearly strain-free γ-butyrolactone (five-membered), enabling a balance of polymerizability and depolymerizability that is tunable for applications in sustainable materials, biomedical devices, and specialty coatings.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 542-28-9
Cat. No. B126995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelta-Valerolactone
CAS542-28-9
SynonymsTetrahydro-2H-pyran-2-one;  5-Hydroxyvaleric Acid δ-Lactone;  1-Oxacyclohexan-2-one;  2-Oxotetrahydropyran;  5-Hydroxypentanoic Acid Lactone;  5-Hydroxypentanoic Acid δ-Lactone;  5-Valerolactone;  NSC 6247;  Pentan-5-olide;  Tetrahydro-2-pyranone;  Tetrahydro
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CCOC(=O)C1
InChIInChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2
InChIKeyOZJPLYNZGCXSJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta-Valerolactone (CAS 542-28-9) Procurement Guide: Baseline, Class Properties, and Core Applications


Delta-Valerolactone (δ-VL, CAS 542-28-9) is a six-membered, unsubstituted cyclic ester (lactone) that serves as a versatile monomer for the synthesis of aliphatic polyesters via ring-opening polymerization (ROP) [1]. As a δ-lactone, it exhibits a ring strain that is intermediate between the more highly strained ε-caprolactone (seven-membered) and the nearly strain-free γ-butyrolactone (five-membered), enabling a balance of polymerizability and depolymerizability that is tunable for applications in sustainable materials, biomedical devices, and specialty coatings [2]. Its polymerization can be initiated by a wide array of mechanisms, including enzymatic, anionic, and organocatalytic routes, to yield poly(δ-valerolactone) (PVL) and related copolymers with controlled molecular weights and architectures.

Why Generic Lactone Substitution Fails: Critical Differentiation of Delta-Valerolactone in Polymer Synthesis


Simply substituting another cyclic ester monomer, such as ε-caprolactone (ε-CL) or γ-butyrolactone (γ-BL), for δ-valerolactone (δ-VL) in a polymer formulation or synthetic process is not a reliable strategy for achieving equivalent performance. The ring size of δ-VL (six-membered) dictates a unique combination of thermodynamic polymerizability, kinetic reactivity, and resulting polymer properties that are distinct from both smaller and larger lactones [1]. Specifically, δ-VL exhibits an intermediate ceiling temperature (Tc) of approximately 298 °C (at [M]₀ = 1 M) and a polymerization enthalpy (ΔH⁰p) that drives efficient ROP under mild conditions, unlike the virtually non-polymerizable γ-BL (Tc < room temperature) [2]. Conversely, while ε-CL polymerizes readily, the propagation mechanism of δ-VL in certain catalytic systems (e.g., lanthanum isopropoxide) involves aggregated active chain ends, a kinetic feature that directly influences reaction control and can be exploited for specific copolymer architectures not accessible with ε-CL [1]. Furthermore, the hydrolytic degradation rate of δ-VL-containing copolymers is accelerated relative to pure poly(ε-caprolactone) (PCL), a critical differentiator for biomedical applications requiring tunable resorption profiles [3]. These quantified thermodynamic, kinetic, and degradation divergences underscore that δ-VL is not an interchangeable commodity; its selection is a strategic decision grounded in specific performance requirements, which are detailed in the quantitative evidence below.

Quantitative Differentiation Guide: Delta-Valerolactone (CAS 542-28-9) Head-to-Head Performance Data


Kinetic Distinction in Lanthanum Isopropoxide-Mediated ROP: Aggregated vs. Unaggregated Propagation of δ-VL and ε-CL

A comprehensive kinetic study of ring-opening polymerization initiated by lanthanum isopropoxide revealed a fundamental mechanistic divergence between δ-valerolactone (δ-VL) and ε-caprolactone (ε-CL). While both monomers undergo controlled polymerization, propagation for δ-VL occurs on aggregated active polymer chains, whereas for ε-CL it proceeds on unaggregated chains [1]. This difference in the active site's aggregation state is a direct result of the six-membered ring structure and affects the kinetic order and the apparent rate constant of polymerization, providing a handle for tuning reaction control in complex copolymer syntheses.

Ring-Opening Polymerization Kinetics Mechanism

Thermodynamic Polymerizability: Ceiling Temperature of δ-VL Compared to γ-Butyrolactone

The thermodynamic driving force for ring-opening polymerization is critically dependent on ring strain. δ-Valerolactone (δ-VL) exhibits a ceiling temperature (Tc) of 298 °C at a standard monomer concentration of [M]₀ = 1 M [1]. This value is in stark contrast to the five-membered analog, γ-butyrolactone (γ-BL), which possesses a ceiling temperature below room temperature, rendering its homopolymerization thermodynamically unfavorable under standard conditions. This difference arises from the significantly higher ring strain in the six-membered δ-VL ring (approx. 10 kcal/mol) compared to the nearly strain-free five-membered ring of γ-BL [2].

Thermodynamics Ring-Opening Polymerization Monomer Reactivity

Accelerated Hydrolytic Degradation of ε-Caprolactone-co-δ-Valerolactone Copolymers Relative to Poly(ε-caprolactone) Homopolymer

The in vitro hydrolytic degradation rate of poly(ε-caprolactone) (PCL) is notoriously slow, with a reported first-order rate constant (K_Mw) of 0.0010 days⁻¹ at 37 °C [1]. In contrast, copolymers of ε-caprolactone (ε-CL) with δ-valerolactone (δ-VL) exhibit a significantly faster degradation profile. For random ε-CL-co-δ-VL copolymers containing 76–85 mol% ε-CL, the degradation rate constant (K_Mw) ranges from 0.0052 to 0.0033 days⁻¹, representing an acceleration factor of approximately 3.3 to 5.2 times relative to the PCL homopolymer [1]. This tunable increase in hydrolysis rate is directly attributed to the incorporation of the δ-VL comonomer, which disrupts the crystallinity of the PCL matrix and enhances water accessibility.

Biodegradation Copolymers Biomedical

Enzymatic Polymerization Efficiency: IL-Coated Novozym 435 Boosts δ-VL Conversion and Reusability

Enzymatic ring-opening polymerization (eROP) of six-membered, unsubstituted lactones like δ-valerolactone (δ-VL) is often challenging due to low catalytic efficiency and poor enzyme reusability [1]. A study demonstrated that coating the commercial biocatalyst Novozym 435 (Candida antarctica lipase B) with an ionic liquid (IL) significantly enhances its performance for δ-VL polymerization. The IL coating not only preserved the enzyme but also increased its α-helix content, leading to a higher monomer conversion and molecular weight of the resulting poly(δ-valerolactone) (PVL) compared to the uncoated control catalyst [1]. Crucially, the catalytic activity of the coated Novozym 435 was superior in the second and third reaction runs compared to the fresh, untreated catalyst, demonstrating a significant improvement in biocatalyst reusability and process economics [1].

Enzymatic Polymerization Biocatalysis Process Intensification

Continuous Flow eROP of δ-VL: Enhanced Efficiency and Thiol Fidelity for Precision Block Copolymers

The enzymatic synthesis of thiol-terminated poly(δ-valerolactone) (PVL) was compared between a conventional batch reactor and a continuous flow microreactor employing an immobilized Candida antarctica lipase B (CALB) tubular reactor [1]. The continuous flow system produced narrowly dispersed PVL with higher thiol end-group fidelity more efficiently than the batch process [1]. Furthermore, the integrated flow setup enabled the facile, sequential preparation of well-defined diblock copolymers such as PVL-block-poly(ε-caprolactone) and poly(ε-caprolactone)-block-PVL, demonstrating superior control over polymer architecture and end-group functionality in a scalable format [1].

Continuous Flow Block Copolymer Process Engineering

High-Value Application Scenarios for Delta-Valerolactone (CAS 542-28-9) Based on Verified Differentiation Data


Tunable Biodegradable Copolymers for Medical Devices and Drug Delivery

Leveraging the accelerated hydrolytic degradation of ε-caprolactone-co-δ-valerolactone copolymers (K_Mw = 0.0033–0.0052 days⁻¹) compared to pure PCL (K_Mw = 0.0010 days⁻¹) [1], researchers and formulators can design medical implants, sutures, or drug-eluting depots with a precisely tailored resorption timeframe. This intermediate degradation profile fills a critical gap between slow-degrading PCL and faster-degrading polylactides, offering a new dimension of control for applications requiring device integrity over weeks to months. The ability to fine-tune the degradation rate by adjusting the δ-VL content directly addresses the need for materials with predictable in vivo performance.

Enzymatic Synthesis of Functional Polyesters for Sustainable and Biomedical Materials

The development of process intensification strategies, such as IL-coated Novozym 435 catalysts [1] and continuous flow microreactors [2], specifically addresses the historical challenge of efficiently polymerizing δ-valerolactone (δ-VL) via environmentally benign enzymatic routes. These innovations enable the scalable, metal-free production of poly(δ-valerolactone) and its functional derivatives (e.g., thiol-terminated PVL) with high end-group fidelity. This positions δ-VL as a prime candidate for synthesizing sustainable polyesters and sophisticated block copolymers for bioconjugation, drug delivery, and renewable materials where residual metal catalysts are prohibited.

Design of High-Performance Polyester Block Copolymers via Controlled Anionic ROP

The unique propagation mechanism of δ-valerolactone (δ-VL) in certain anionic polymerization systems—where propagation occurs on aggregated active chain ends, in contrast to the unaggregated propagation of ε-caprolactone [1]—provides a distinct kinetic handle for synthesizing block copolymers with controlled microstructures. This differential reactivity can be exploited in sequential monomer addition strategies to create well-defined poly(ε-caprolactam-co-δ-valerolactone) polyesteramides [2] or other segmented copolymers where the sequence distribution critically influences thermal and mechanical properties. This scenario is highly relevant for advanced material science applications, including toughened engineering plastics and shape-memory polymers.

Polymer Synthesis Requiring a Balanced Thermodynamic Driving Force

δ-Valerolactone (δ-VL) occupies a unique thermodynamic niche with a ceiling temperature (Tc) of 298 °C, which is intermediate between the virtually non-polymerizable γ-butyrolactone (Tc < 25 °C) and the highly polymerizable ε-caprolactone [1]. This property makes δ-VL a monomer of choice for systems where a moderate, rather than maximal, thermodynamic driving force is desired. For instance, in equilibrium-controlled copolymerizations or in the design of chemically recyclable polymers where depolymerization back to monomer is a target, the balanced thermodynamics of δ-VL offer a valuable degree of control not available with more highly strained or entirely unstrained lactones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delta-Valerolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.